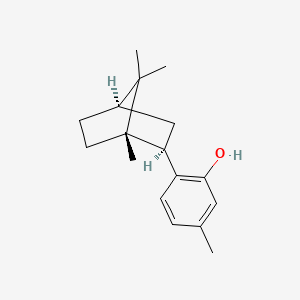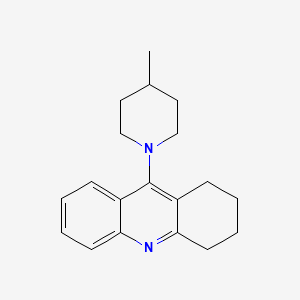
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- is a chemical compound that belongs to the acridine family. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and chemistry. This particular compound is of interest due to its unique structure and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- typically involves the reaction of acridine derivatives with piperidine derivatives under specific conditions. One common method involves the reaction of acridine with 3-methylpiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroacridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include acridone derivatives, tetrahydroacridine derivatives, and substituted acridine compounds.
Wissenschaftliche Forschungsanwendungen
Acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other acridine derivatives such as:
- Acridine orange
- Quinacrine
- Thiazacridine
- Azacridine
9-Amino-1,2,3,4-tetrahydroacridine: (Tacrine)
Uniqueness
What sets acridine, 1,2,3,4-tetrahydro-9-(3-methyl-1-piperidinyl)- apart from these similar compounds is its specific structure, which imparts unique biological activities and potential therapeutic applications. Its ability to act as a cholinesterase inhibitor, for example, makes it particularly valuable in medical research .
Eigenschaften
CAS-Nummer |
113106-25-5 |
|---|---|
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
9-(4-methylpiperidin-1-yl)-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C19H24N2/c1-14-10-12-21(13-11-14)19-15-6-2-4-8-17(15)20-18-9-5-3-7-16(18)19/h2,4,6,8,14H,3,5,7,9-13H2,1H3 |
InChI-Schlüssel |
IDZLONPGTSMQIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=C3CCCCC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


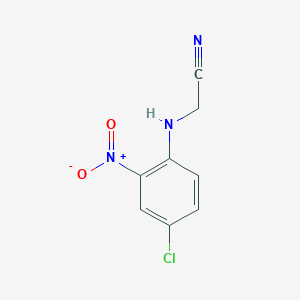
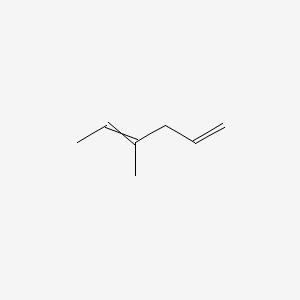

![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B13753615.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
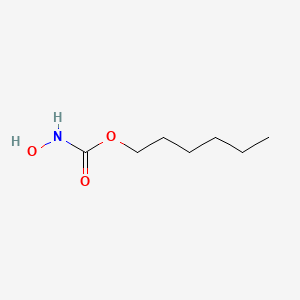
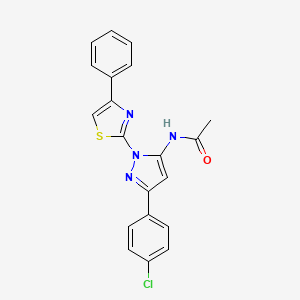
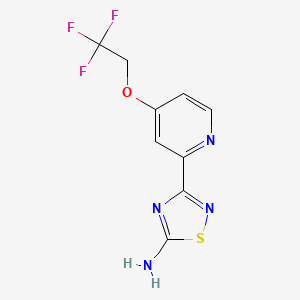

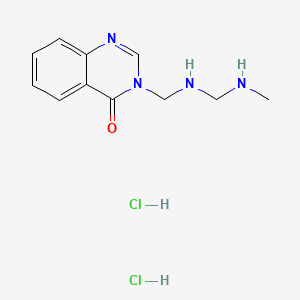
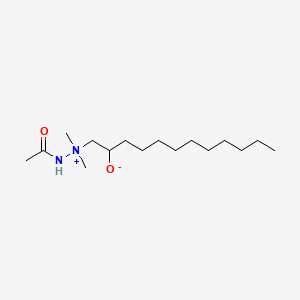
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
